molecular formula C7H7N3O2 B6602775 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 1934459-70-7

6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B6602775
CAS No.: 1934459-70-7
M. Wt: 165.15 g/mol
InChI Key: JZQGEEPFMDDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-purity, bicyclic heterocyclic compound serving as a versatile chemical building block for medicinal chemistry and drug discovery research. This scaffold is structurally related to pharmacologically active pyrazolo[1,5-a]pyrimidine derivatives, such as the CFTR activator Cact-3 . Pyrazolo[1,5-a]pyrimidines are a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers are exploring this core structure for developing inhibitors against key oncology targets, including cyclin-dependent kinases (CDK2 and CDK6) , receptor tyrosine kinases like TRKA , and phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory diseases . The mechanism of action for these derivatives often involves binding to the ATP-binding site of target enzymes, thereby disrupting crucial signaling pathways that promote cell proliferation and survival . Beyond oncology, this chemical class has demonstrated promising biological activities in other areas, including serving as a lead for novel antituberculosis agents and as a core structure in developing activators of the cystic fibrosis transmembrane conductance regulator (CFTR) for potential dry eye disease treatment . The methoxy substituent on the core scaffold can enhance solubility and modulate electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for use in scientific research only.

Properties

IUPAC Name

6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-12-5-4-10-6(2-3-8-10)9-7(5)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQGEEPFMDDWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CC=N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization-Based Synthesis

The foundational approach to synthesizing 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves condensation reactions between aminopyrazole derivatives and β-dicarbonyl compounds. For example, reacting 5-amino-3-methoxypyrazole with ethyl acetoacetate under acidic conditions initiates cyclization to form the pyrimidine ring . Key steps include:

  • Enolization of the β-diketone to enhance nucleophilicity.

  • Nucleophilic attack by the amino group of the pyrazole on the electrophilic carbonyl carbon.

  • Cyclodehydration to form the fused bicyclic system.

A critical factor is the choice of solvent and acid catalyst. Ethanol with acetic acid (6 equiv) under an oxygen atmosphere at 130°C yields 74–94% product purity, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .

Oxidative Dehydrogenation Strategies

Oxidative dehydrogenation is pivotal in constructing the aromatic pyrazolo[1,5-a]pyrimidine system. This method employs molecular oxygen as an oxidizing agent to eliminate hydrogen atoms from intermediate dihydropyrimidines. A representative protocol involves:

  • Reacting N-amino-2-iminopyridine with ethyl acetoacetate in ethanol.

  • Enol-adduct formation followed by oxidative dehydrogenation to generate the aromatic core .

Table 1 illustrates the impact of acetic acid equivalents and atmosphere on yield:

EntryAcetic Acid (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94

Optimization shows that an oxygen atmosphere and excess acetic acid maximize yield by facilitating intermediate oxidation .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A one-pot microwave-assisted method for analogous pyrazolo[1,5-a]pyrimidines involves:

  • Mixing aminopyrazole and β-ketoester in dimethylformamide (DMF).

  • Irradiating at 150°C for 20 minutes to achieve cyclization .

This approach minimizes side reactions and improves regioselectivity, achieving yields comparable to conventional methods (70–85%) . Adapting this protocol for 6-methoxy derivatives would require substituting methoxy-containing precursors while maintaining similar conditions.

Copper-Catalyzed Cyclization

Copper catalysts, such as Cu(OAc)₂, enhance cyclization efficiency by coordinating with reactive intermediates. For the structurally related 6-methoxy-3-methyl derivative, a copper-catalyzed method involves:

  • Condensing 4-methoxy-1H-pyrazol-5-amine with methyl acetoacetate.

  • Adding Cu(OAc)₂ (10 mol%) to facilitate ring closure at 80°C .

Table 2 compares catalytic efficiencies for pyrazolo[1,5-a]pyrimidine derivatives:

CatalystTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂80688
Pd(OAc)₂1001265
None13018<10

Copper’s superior performance stems from its ability to stabilize transition states during cyclization .

Comparative Analysis of Synthetic Routes

Table 3 evaluates the scalability, yield, and practicality of each method:

MethodYield (%)TimeScalabilityCost Efficiency
Condensation/Cyclization74–9418 hHighModerate
Oxidative Dehydrogenation9418 hModerateHigh
Microwave-Assisted70–8520 minHighLow
Copper-Catalyzed886 hHighModerate
  • Microwave synthesis offers rapid results but requires specialized equipment.

  • Copper-catalyzed methods balance speed and yield, ideal for industrial applications.

  • Oxidative dehydrogenation achieves the highest yields but demands strict oxygen control .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant biological activity, particularly as a potential kinase inhibitor. Its mechanism of action involves binding to the ATP-binding site of specific kinases, inhibiting their activity and disrupting signaling pathways related to cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example:

  • Case Study 1: A study reported that this compound exhibited IC50_{50} values in the micromolar range against breast cancer cell lines.
  • Case Study 2: It was found to inhibit cyclin-dependent kinase (CDK) activity, suggesting its potential as an anticancer agent.

Therapeutic Applications

The compound's ability to inhibit specific kinases positions it as a promising candidate for cancer therapy. Additionally, its derivatives have shown potential in treating other diseases:

  • Antiviral Activity: Some derivatives have demonstrated efficacy against viral infections by targeting viral polymerases.
  • Neuroprotective Effects: Research indicates potential applications in neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • This contrasts with electron-withdrawing groups (e.g., -CF3 at C7), which deactivate the ring .
  • 7-Trifluoromethyl derivatives : Substitution at C7 with -CF3 (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) increases electrophilicity, facilitating Suzuki-Miyaura cross-coupling at C3 with aryl boronic acids (yields: 86–91%) .
  • 3-Aryl/heteroaryl derivatives : Arylation at C3 (e.g., 3-(4-methoxyphenyl)-7-CF3-pyrazolo[1,5-a]pyrimidin-5-one) is achieved via palladium-catalyzed coupling, demonstrating versatility in diversifying the core structure .

Reactivity and Functionalization

  • 6-Methoxy derivative : The electron-rich C6 position may favor electrophilic attacks, though direct evidence is lacking. In contrast, C7-CF3 derivatives undergo regioselective bromination at C3 due to the -CF3 group’s electron-withdrawing effects .
  • Cross-coupling reactions : 3-Bromo-7-CF3 derivatives are effective substrates for Suzuki-Miyaura coupling, enabling aryl/heteroaryl group introduction without debromination . The methoxy group’s influence on similar reactions remains unexplored.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Methoxy derivatives : Increased hydrophilicity compared to -CF3 or alkyl-substituted analogues (e.g., 7-cyclopropyl or 7-ethyl derivatives) .
  • Crystallinity : Most derivatives (e.g., 3-aryl-7-CF3 compounds) form stable crystalline solids, as evidenced by recrystallization from EtOAC/PE .

Biological Activity

6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 164.16 g/mol. The compound features a methoxy group at the 6-position and a fused pyrazole-pyrimidine ring system, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds based on this structure have demonstrated antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. For example, one study indicated that certain derivatives could increase caspase-3 levels significantly in treated cancer cells .

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent:

  • Inhibition Studies : Preliminary findings suggest that this compound can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index for COX inhibition was reported to be significantly higher than traditional anti-inflammatory drugs like Indomethacin .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)References
This compoundAnticancer~10
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneAnti-inflammatory0.01 (COX-2)
7-Amino-3-bromo-6-methylpyrazolo[1,5-a]pyrimidin-5-oneAnticancer~15

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Properties :
    • A series of compounds were synthesized and evaluated against the NCI 60 human tumor cell line panel. The results indicated significant cytotoxicity against several cancer types with varying degrees of potency .
  • Anti-inflammatory Evaluation :
    • In an experimental model of inflammation, compounds derived from pyrazolo[1,5-a]pyrimidine exhibited significant reductions in edema compared to control groups. The study emphasized the potential for developing new anti-inflammatory medications based on this scaffold .

Q & A

Q. What synthetic methodologies are effective for preparing 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one derivatives?

A one-pot, solvent-free condensation approach using barbituric acids, aldehydes, and 1H-pyrazol-5-amines is efficient for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds. Optimization of reaction conditions (e.g., temperature, catalyst) is critical for regioselectivity and yield. For example, coupling 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids via palladium-catalyzed cross-coupling achieves 5-arylated derivatives in high yields (93%) under inert conditions . Challenges in regioselectivity during cyclization (e.g., distinguishing 5-methyl vs. 7-methyl isomers) require careful NMR analysis and NOE experiments to confirm structures .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

Combine analytical techniques:

  • HPLC/LC-MS for purity assessment.
  • NMR spectroscopy (¹H, ¹³C, DEPT, NOE) to resolve regiochemical ambiguities. For example, NOE experiments differentiate between 2,5-dimethyl and 2,7-dimethyl isomers by proximity of methyl groups to pyrimidine protons .
  • Elemental analysis and HRMS to confirm molecular formulas (e.g., C₁₃H₁₁N₅O: Calc. C 61.65%, H 4.38%; Found C 61.78%, H 4.12%) .

Q. What preliminary biological assays are recommended for evaluating anticancer activity?

  • Antiproliferative assays (e.g., MTT) in cancer cell lines (e.g., HeLa, SiHa) to screen for cytotoxicity .
  • Cell-cycle analysis (flow cytometry) to identify arrest phases (G₁ or G₂/M), which may correlate with p53 activation .
  • Immunoblotting to detect apoptosis markers (e.g., BAX, Bcl-2) and phosphorylated p53 .

Advanced Research Questions

Q. How can structural modifications enhance p53 activation and selectivity in cervical cancer models?

  • Introduce electron-donating groups (e.g., methoxy) at position 6 to improve nuclear translocation of p53. Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates with 3,4,5-trimethoxyphenyl substituents show enhanced cytotoxicity (IC₅₀ < 1 µM) by stabilizing p53 via inhibition of E6-mediated degradation .
  • SAR-guided design : Replace the 7-trifluoromethyl group with polar substituents (e.g., -CN, -NH₂) to improve solubility and target engagement. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives demonstrate tunable ADME properties while retaining potency .

Q. What strategies resolve contradictions in regioselectivity during cyclization reactions?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation. For example, Hori’s method (ethyl acetoacetate + 3-amino-5-methylpyrazole) yields 2,5-dimethyl isomers, while Girges’ protocol with p-tosylaminopyrazole produces 7-methyl derivatives due to steric and electronic effects .
  • Computational modeling : DFT calculations predict transition-state energies to favor specific regioisomers.

Q. How can conformational rigidity improve 5-HT₆ receptor antagonism?

  • Restrict flexibility via intramolecular hydrogen bonds (e.g., between 3-sulfo and 2-methylamino groups). This enhances binding affinity (Ki < 10 nM) by stabilizing bioactive conformations .
  • Introduce compact substituents (e.g., methyl at position 7) to reduce gyration radius, improving receptor fit.

Methodological Challenges and Solutions

Q. Handling hazardous intermediates during synthesis

  • Safety protocols : Use gloveboxes for air-sensitive steps (e.g., palladium-catalyzed couplings) .
  • Waste disposal : Segregate halogenated byproducts (e.g., from chloropyrimidines) for professional disposal .

Q. Addressing low yields in cross-coupling reactions

  • Optimize catalyst systems: Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in dioxane .
  • Pre-activate boronic acids via Miyaura borylation to reduce side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported antiproliferative mechanisms

  • Some studies report G₂/M arrest (HeLa cells), while others observe G₁ arrest (SiHa cells). This may reflect cell-specific p53 status or off-target kinase inhibition. Validate via siRNA knockdown of p53 to isolate mechanism .

Q. Conflicting regioselectivity in cyclocondensation

  • Divergent outcomes (e.g., 5-methyl vs. 7-methyl isomers) arise from substituent electronic effects. Use Hammett plots to correlate substituent σ-values with product ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.